molecular formula C13H14N4OS B14202182 3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide CAS No. 922712-15-0

3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B14202182
CAS No.: 922712-15-0
M. Wt: 274.34 g/mol
InChI Key: FSYKBCHJLUIEBF-UHFFFAOYSA-N
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Description

3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and an amide linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Coupling of Thiazole and Pyridine Rings: The thiazole and pyridine rings are coupled through an amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

922712-15-0

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

3-(2-methylpropylideneamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C13H14N4OS/c1-9(2)8-16-10-4-3-5-14-11(10)12(18)17-13-15-6-7-19-13/h3-9H,1-2H3,(H,15,17,18)

InChI Key

FSYKBCHJLUIEBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=NC1=C(N=CC=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

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